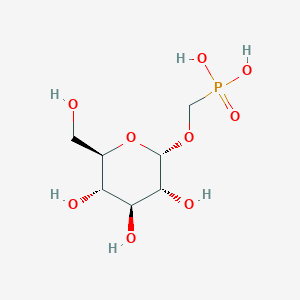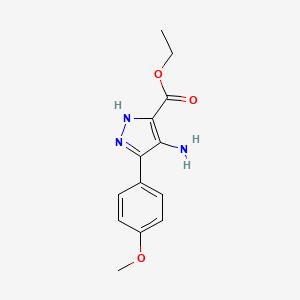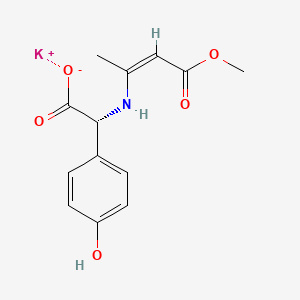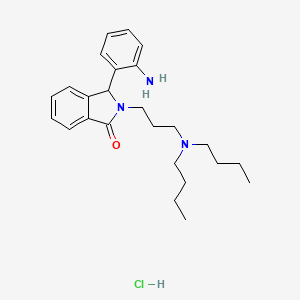
2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate: is a complex organic compound with a unique structure. Let’s break down its name:
2-(Di-n-butylaminopropyl): This part of the compound contains a di-n-butylamine group attached to a propyl chain.
3-(2-aminophenyl)isoindolin-1-one: Here, we have an isoindolinone core with an aminophenyl substituent.
Hydrochloride dihydrate: The compound exists as a hydrochloride salt and includes two water molecules (dihydrate form).
Métodos De Preparación
The synthetic routes for this compound can vary, but one common method involves the following steps:
-
Isoindolinone Synthesis
- Start with aniline (2-aminophenylamine).
- React aniline with phthalic anhydride to form the isoindolinone core.
- Introduce the di-n-butylamine group using appropriate reagents.
- Isolate the intermediate compound.
-
Hydrochloride Salt Formation
- Dissolve the intermediate compound in hydrochloric acid.
- Precipitate the hydrochloride salt by adding a suitable solvent (e.g., diethyl ether).
- Collect the solid product.
Análisis De Reacciones Químicas
Oxidation: The isoindolinone core can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The di-n-butylamine group can be substituted with other alkyl or aryl groups.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various halogenating agents.
Major Products: Hydrochloride salts of modified isoindolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: Research on its pharmacological properties (e.g., antitumor, anti-inflammatory).
Industry: Limited industrial applications due to its complexity.
Mecanismo De Acción
Molecular Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further studies needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds: Compare with isoindolinone derivatives, such as 3-aminophenylisoindolin-1-one.
Uniqueness: The combination of di-n-butylamine and aminophenyl groups sets it apart.
Remember that this compound’s research is ongoing, and new findings may emerge
Propiedades
Número CAS |
116870-76-9 |
|---|---|
Fórmula molecular |
C25H36ClN3O |
Peso molecular |
430.0 g/mol |
Nombre IUPAC |
3-(2-aminophenyl)-2-[3-(dibutylamino)propyl]-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C25H35N3O.ClH/c1-3-5-16-27(17-6-4-2)18-11-19-28-24(22-14-9-10-15-23(22)26)20-12-7-8-13-21(20)25(28)29;/h7-10,12-15,24H,3-6,11,16-19,26H2,1-2H3;1H |
Clave InChI |
SRYFERNIQDFVFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


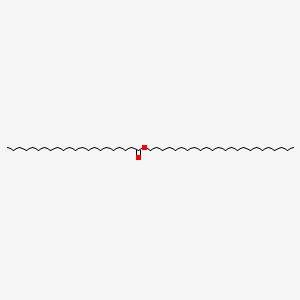

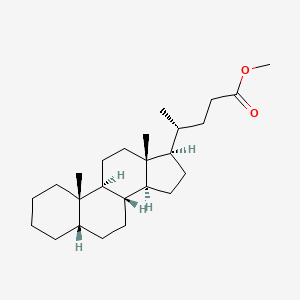
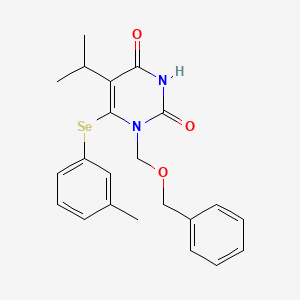

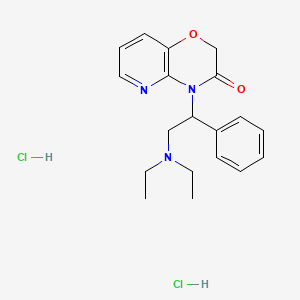

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)

